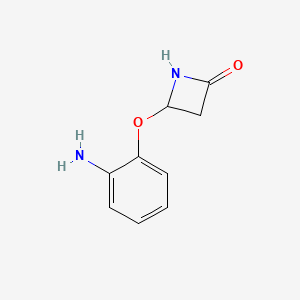

4-(2-Aminophenoxy)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenoxy)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-3-1-2-4-7(6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNCFNIALBXINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of 4-(2-Aminophenoxy)azetidin-2-one

Abstract: The compound 4-(2-Aminophenoxy)azetidin-2-one represents a compelling scaffold for drug discovery, integrating two moieties of significant pharmacological interest: the strained azetidin-2-one (β-lactam) ring and the versatile 2-aminophenoxy group. The β-lactam is renowned for its ability to act as a covalent inhibitor of key enzymes, most famously in the realm of antibiotics.[1][2] Concurrently, the 2-aminophenoxy substructure is present in molecules known to disrupt fundamental cellular processes, including tubulin dynamics and intracellular pH homeostasis.[3][4] This guide synthesizes current knowledge on related chemical structures to postulate several distinct, yet potentially synergistic, mechanisms of action for this compound. We will explore hypotheses ranging from direct enzyme acylation to the disruption of cytoskeletal function and the induction of apoptosis through metabolic stress. Each proposed mechanism is accompanied by a detailed experimental workflow designed to rigorously test and validate these hypotheses, providing a comprehensive roadmap for researchers in medicinal chemistry and chemical biology.

Part 1: Molecular Architecture and Pharmacological Context

The structure of this compound is defined by a central, four-membered β-lactam ring. Attached to the C4 position is a 2-aminophenoxy group. This unique combination suggests a multi-modal pharmacological profile.

-

The Azetidin-2-one Core: This strained lactam is an electrophilic "warhead." The ring strain energizes the amide bond, making the carbonyl carbon highly susceptible to nucleophilic attack from amino acid residues (like serine or cysteine) within an enzyme's active site.[2] This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This is the canonical mechanism for β-lactam antibiotics that target penicillin-binding proteins (PBPs).[1] However, this reactivity is not exclusive to PBPs; azetidinone derivatives have been shown to inhibit a wide array of enzymes, including serine proteases, histone deacetylases (HDACs), and phospholipases.[5][6][7][8]

-

The 2-Aminophenoxy Moiety: This substituent is critical for determining target specificity and can confer distinct biological activities. The ortho-amino group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-stacking interactions within a binding pocket. Furthermore, compounds containing this motif have been identified as potent antimitotic agents and inducers of apoptosis through novel mechanisms.[3][4]

Part 2: Postulated Mechanisms of Action

Based on its constituent parts, we can propose several plausible mechanisms of action for this compound.

Hypothesis A: Covalent Enzyme Inhibition via β-Lactam Acylation

The most direct hypothesis centers on the reactivity of the β-lactam ring. The 2-aminophenoxy group would serve as the "guiding" moiety, directing the molecule to the active site of specific enzymes where the covalent reaction occurs.

Potential Targets:

-

Secretory Phospholipase A2 (sPLA2): Derivatives of azetidin-2-one are known to inhibit sPLA2, an enzyme critical in the inflammatory cascade responsible for releasing arachidonic acid.[5] Inhibition of sPLA2 would impart potent anti-inflammatory activity.

-

Histone Deacetylases (HDACs): Certain azetidinone-based molecules function as dual inhibitors of hHDAC6 and hHDAC8, which are important targets in oncology.[7][8] The 2-aminophenoxy group could potentially interact with the zinc-containing catalytic domain of these enzymes.

-

Serine Proteases: This broad class of enzymes, including thrombin, chymase, and leukocyte elastase, are known targets for azetidinone derivatives and are involved in coagulation, inflammation, and immunity.[6]

Hypothesis B: Disruption of Cytoskeletal Dynamics

A compelling alternative, or complementary, mechanism involves the non-covalent inhibition of tubulin polymerization, a validated anticancer strategy.

Mechanism: Many successful antimitotic agents act by disrupting the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Structure-activity relationship studies of combretastatin analogs revealed that introducing an ortho-amino group to a phenyl ring can significantly enhance tubulin polymerization inhibitory activity and cytotoxicity against cancer cell lines.[4] The 2-aminophenoxy group of this compound could mimic this interaction, binding to the colchicine site on β-tubulin and preventing its polymerization.

Hypothesis C: Induction of Apoptosis via Intracellular pH (pHi) Dysregulation

A novel mechanism, suggested by studies on the structurally related 2-aminophenoxazine-3-one, involves the targeted disruption of the altered metabolism of cancer cells (the Warburg effect).

Mechanism: Many cancer cells exhibit a higher intracellular pH (pHi) than normal cells, which is crucial for maintaining a high glycolytic rate.[3] Compounds like 2-aminophenoxazine-3-one have been shown to cause a rapid and drastic reduction in cancer cell pHi, perturbing intracellular homeostasis and triggering apoptosis.[3] The 2-aminophenoxy moiety is the key pharmacophore for this effect. It is plausible that this compound could act similarly, leveraging its aminophenoxy group to acidify the cytoplasm of cancer cells, leading to metabolic collapse and cell death.

Caption: Proposed pathway for apoptosis induction via pHi reduction.

Part 3: Experimental Validation Strategies

To dissect the true mechanism of action, a tiered, systematic approach is required. The following workflow and protocols provide a self-validating system to test the proposed hypotheses.

Caption: Tiered workflow for elucidating the mechanism of action.

Data Presentation: Expected Outcomes

All quantitative data should be summarized for clear comparison.

| Assay Type | Metric | Expected Result if Hypothesis is Correct |

| sPLA2 Inhibition Assay | IC₅₀ | Low nanomolar to micromolar value |

| Tubulin Polymerization | IC₅₀ | Potent inhibition comparable to known agents (e.g., colchicine) |

| Cell Cycle Analysis | % Cells | Accumulation of cells in G2/M phase |

| Intracellular pH Assay | ΔpHi | Significant, dose-dependent decrease in pHi in cancer cells vs. normal |

| Apoptosis Assay | % Cells | Increase in Annexin V positive cells |

Experimental Protocol 1: In Vitro sPLA2 Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of the compound on a key inflammatory enzyme.

Principle: This assay uses a fluorogenic substrate for sPLA2. When the substrate is cleaved by the enzyme, a fluorescent signal is produced. An inhibitor will prevent this cleavage, resulting in a lower signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of human recombinant sPLA2 in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0).

-

Prepare a working solution of a fluorogenic sPLA2 substrate (e.g., PED-A1) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the compound stock solution serially diluted in DMSO to appropriate wells. Include DMSO-only wells as a negative control and a known sPLA2 inhibitor as a positive control.

-

Add 88 µL of the sPLA2 enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 485/520 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Protocol 2: Cell-Based Assay for Tubulin Polymerization Inhibition

This protocol uses immunofluorescence microscopy to directly visualize the effect of the compound on the cellular microtubule network.

Principle: Microtubules, formed from tubulin polymers, are a key component of the cytoskeleton. Antimitotic agents that inhibit tubulin polymerization cause this network to depolymerize and disappear.

Methodology:

-

Cell Culture:

-

Seed human cancer cells (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole).

-

-

Immunofluorescence Staining:

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488, 1:1000 dilution) for 1 hour, protected from light.

-

Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the microtubule network (green fluorescence) and nuclei (blue fluorescence).

-

Analyze the images for disruption of the filamentous tubulin network. In treated cells, expect a diffuse, non-polymeric tubulin stain compared to the well-defined network in control cells.

-

Conclusion

This compound is a molecule of high interest, positioned at the intersection of covalent inhibition and targeted disruption of cancer cell-specific pathways. Its dual-pharmacophore nature suggests it could function as a multi-targeted agent. The primary hypotheses—covalent enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis via pHi reduction—are not mutually exclusive. It is conceivable that the compound could exhibit different primary mechanisms depending on the cell type and concentration. The experimental framework provided here offers a robust strategy to systematically investigate these possibilities, paving the way for a deeper understanding of its therapeutic potential and guiding future drug development efforts.

References

- Synthesis of Azetidin-2-One Derivatives as Inhibitor of Secretory Phospholipase A2 with Anti-Inflammatory Activity. Bentham Science Publishers.

- A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.

- Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi.

- 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PubMed.

- Synthesis and structure-activity relationship of 2-aminobenzophenone deriv

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Novel pyrazinamide condensed azetidinones inhibit the activities of cholinesterase enzymes. Taylor & Francis Online.

- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)

- Synthesis and biological activity of certain azetidin-2-ones. Manipal Research Portal.

- Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. Usiena air.

- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [No Source Found].

- Synthesis and determination of biological activities of new series of azetidinones.

- A Comparative Guide to the Biological Activity of 4-Aminoazetidin-2-one Deriv

- Synthesis of Novel N-(4-Ethoxyphenyl)

- Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality.

- Studies on the genotoxic effects of aminophenazines using two cellular models and three different methods. PubMed.

- The cytotoxicity of 1-(1-phenylalkylideneamino)-2,4-azetidinediones and their mode of action in human and murine tumor cells. PubMed.

- Some biological properties associated with amino-oxy containing compounds. PubMed.

- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.

- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

- Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. jgtps.com [jgtps.com]

- 7. air.unimi.it [air.unimi.it]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

A Technical Guide to the Preliminary Cytotoxicity Assessment of 4-(2-Aminophenoxy)azetidin-2-one

Introduction: The Therapeutic Potential and Initial Hurdles of Novel β-Lactam Scaffolds

The azetidin-2-one, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] Beyond their antibacterial prowess, novel derivatives of this four-membered ring system have emerged as a versatile and compelling template for the development of potent anticancer agents.[3][4] A growing body of evidence demonstrates that certain β-lactam compounds can induce apoptosis, inhibit cell proliferation, and even trigger DNA damage in various cancer cell lines.[5][6] Some derivatives act as tubulin polymerization inhibitors, mirroring the mechanism of established chemotherapeutics like combretastatin A-4.[7][8]

As new derivatives, such as 4-(2-Aminophenoxy)azetidin-2-one, are synthesized, a critical and immediate step in the drug discovery pipeline is the rigorous evaluation of their cytotoxic potential.[9][10] This initial screening serves a dual purpose: it identifies promising candidates with potent anti-proliferative activity while simultaneously flagging compounds with unacceptable toxicity profiles.

This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound initial assessment. The methodologies detailed herein are designed to be self-validating through the diligent use of controls, providing trustworthy and reproducible data for critical decision-making in early-stage drug development.

Section 1: A Strategic Workflow for Cytotoxicity Profiling

A systematic approach is paramount to generating meaningful cytotoxicity data. The initial evaluation should be multi-faceted, employing assays that probe different biological endpoints. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. Relying on a single assay can, therefore, be misleading.[11][12] The workflow below outlines a logical progression from initial cell culture to final data interpretation.

Caption: Overall workflow from compound preparation to data interpretation.

Section 2: Foundational Cytotoxicity Assays

The following protocols are foundational for an initial toxicity screen. They are widely used, well-understood, and provide complementary information on the health status of the cell population following treatment.

Assessment of Metabolic Viability: The MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[13][14] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product.[13] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[14] A reduction in signal indicates either cell death or a cytostatic effect.

Detailed Experimental Protocol:

-

Cell Seeding:

-

Culture selected cell lines (e.g., MCF-7 for breast cancer, NIH/3T3 for non-cancerous fibroblast control) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

-

Crucial Controls:

-

Untreated Control: Wells with cells treated only with complete culture medium.

-

Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound dilutions. This validates that the solvent itself is not causing toxicity.

-

Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

-

-

-

Incubation:

-

Return the plate to the incubator and incubate for the desired exposure period (typically 24, 48, or 72 hours).[14]

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (including controls) and incubate for 3-4 hours at 37°C. Observe the formation of purple precipitate in viable cells.

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Assessment of Membrane Integrity: The LDH Release Assay

Principle of the Assay: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12][15] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[15]

Detailed Experimental Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1-3 of the MTT protocol to seed and treat cells in a 96-well plate. It is often efficient to run MTT and LDH assays on parallel plates prepared at the same time.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.

-

-

Crucial Controls for LDH Assay:

-

Spontaneous LDH Release: Supernatant from untreated cells (represents baseline cell death).

-

Maximum LDH Release: To a set of untreated control wells, add 10 µL of a lysis buffer (provided in commercial kits, typically Triton X-100 based) 45 minutes before supernatant collection. This lyses all cells and establishes the 100% cytotoxicity value.[15]

-

Background Control: Supernatant from wells with medium but no cells.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

-

Incubate at room temperature for 10-30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

Section 3: Data Analysis and Presentation

Clear presentation of quantitative data is essential for accurate interpretation.

Calculations

-

MTT Assay - Percent Viability: % Viability = [(OD_Treated - OD_Blank) / (OD_Untreated - OD_Blank)] * 100

From this data, a dose-response curve can be plotted, and the half-maximal inhibitory concentration (IC50) can be calculated using non-linear regression analysis. The IC50 represents the concentration of the compound required to inhibit cell proliferation by 50%.[13]

-

LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(OD_Treated - OD_Spontaneous) / (OD_Maximum - OD_Spontaneous)] * 100

Tabular Data Summary

Hypothetical data for this compound after a 48-hour treatment period is presented below. Including both a cancer cell line and a non-cancerous cell line allows for a preliminary assessment of selectivity.

Table 1: MTT Assay Results - IC50 Values (µM)

| Compound | MCF-7 (Breast Cancer) | NIH/3T3 (Fibroblast) | Selectivity Index (SI)* |

| This compound | 12.5 | 85.2 | 6.8 |

| Doxorubicin (Control) | 0.8 | 5.4 | 6.75 |

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.

Table 2: LDH Assay Results - Maximum % Cytotoxicity Observed

| Compound (at 100 µM) | MCF-7 (Breast Cancer) | NIH/3T3 (Fibroblast) |

| This compound | 78.6% | 25.3% |

| Triton X-100 (Control) | 100% | 100% |

Section 4: Mechanistic Considerations and Next Steps

The β-lactam scaffold has been associated with specific mechanisms of cell death, primarily the induction of DNA damage leading to apoptosis.[5][6] One studied pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK), which resides downstream of DNA damage and upstream of caspase activation, ultimately leading to programmed cell death.[6]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor activity of N-thiolated β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijper.org [ijper.org]

- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The 4-(2-Aminophenoxy)azetidin-2-one Scaffold: Synthetic Protocols and Therapeutic Versatility

Executive Summary

4-(2-Aminophenoxy)azetidin-2-one represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Belonging to the class of 4-substituted monobactams, this molecule combines the reactive

The 2-aminophenoxy moiety is critical; it serves as a "chemical handle" for further derivatization (e.g., into Schiff bases or sulfonamides) and provides a secondary hydrogen-bonding site that influences pharmacokinetics. This technical guide explores its dual potential as a next-generation antimicrobial and a cholesterol absorption inhibitor , detailing the synthetic pathways and validation protocols required for its development.

Chemical Architecture & Synthetic Logic

Structural Analysis

The molecule consists of a 2-azetidinone (beta-lactam) core substituted at the C4 position with a 2-aminophenoxy group.

-

The Warhead (C2 Carbonyl): The strained amide bond is the site of nucleophilic attack by biological targets (e.g., Serine-403 in PBP).

-

The Leaving Group (C4-Phenoxy): The phenoxy group activates the beta-lactam ring via inductive effects, tuning its reactivity.

-

The Vector (2-Amino): Allows for the attachment of lipophilic tails or polar groups to modulate solubility and target affinity.

Synthetic Pathway: The Displacement Strategy

While Staudinger cycloaddition is common for beta-lactams, the most regioselective route for 4-alkoxy/aryloxy derivatives involves the displacement of an acetoxy group from 4-acetoxyazetidin-2-one .

Critical Control Point: The 2-aminophenol reactant possesses two nucleophiles: the hydroxyl group (-OH) and the amine (-NH2). To ensure the formation of the ether linkage (C4-O-Ar) rather than the amine linkage, and to prevent polymerization, the amine must be protected or the reaction conditions strictly controlled to favor phenoxide generation.

Recommended Protocol: N-Boc Protection Route

-

Precursor Preparation: 4-Acetoxyazetidin-2-one is synthesized via the oxidative decarboxylation of 4-carboxy-2-azetidinone or reaction of vinyl acetate with chlorosulfonyl isocyanate (CSI).

-

Coupling: Reaction with N-Boc-2-aminophenol in the presence of a mild base (e.g., Sodium 2-ethylhexanoate or dilute NaOH).

-

Deprotection: Acidic cleavage of the Boc group (TFA/DCM) yields the free amine.

Figure 1: Regioselective synthesis via acetoxy displacement. CSI = Chlorosulfonyl isocyanate.[1]

Therapeutic Potential & Mechanisms

Antimicrobial Activity (PBP Inhibition)

Like classical monobactams (e.g., Aztreonam), this compound targets Penicillin-Binding Proteins (PBPs) involved in peptidoglycan cross-linking.[2]

-

Mechanism: The active site Serine of the PBP attacks the beta-lactam carbonyl. The ring opens, and the enzyme becomes covalently acylated (irreversibly inhibited).

-

Advantage: The 4-phenoxy substituent renders the ring sufficiently reactive toward PBPs but potentially more stable against certain beta-lactamases compared to simple penicillins.

-

Spectrum: Primarily Gram-negative bacteria (e.g., E. coli, P. aeruginosa), with potential Gram-positive activity depending on N1-substitution.

Cholesterol Absorption Inhibition (NPC1L1)

The structural homology to Ezetimibe (which features a 1,4-diaryl-2-azetidinone core) suggests potential affinity for the Niemann-Pick C1-Like 1 (NPC1L1) protein.

-

Hypothesis: The 4-phenoxy group mimics the 4-methoxyphenyl group of Ezetimibe. The 2-amino group allows for the attachment of glucuronide-mimicking motifs, which are essential for the localization of the drug in the intestinal brush border.

Experimental Protocols

Synthesis of this compound

Objective: Isolate high-purity product for biological assay.

Reagents:

-

4-Acetoxyazetidin-2-one (1.0 eq)

-

N-Boc-2-aminophenol (1.1 eq)

-

Sodium hydroxide (1M aq) or Sodium 2-ethylhexanoate

-

Solvent: Acetone/Water (3:1) or Acetonitrile

-

Trifluoroacetic acid (TFA)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2.3g (11 mmol) of N-Boc-2-aminophenol in 20 mL of acetone. Add 10 mL of 1M NaOH. Cool to 0°C.

-

Displacement: Add 1.29g (10 mmol) of 4-acetoxyazetidin-2-one dropwise. The acetoxy group is a good leaving group; the phenoxide attacks C4.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The spot for 4-acetoxyazetidin-2-one (

) should disappear. -

Workup: Evaporate acetone. Extract aqueous layer with Ethyl Acetate (3 x 20 mL). Wash organic layer with brine, dry over

. -

Deprotection: Dissolve the crude intermediate in DCM (10 mL). Add TFA (2 mL) at 0°C. Stir for 1 hour.

-

Neutralization: Carefully quench with sat.

. Extract with DCM. -

Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).

Validation Data (Expected):

-

IR: 1760-1780

(beta-lactam C=O stretch). -

1H NMR: Doublet at

5.4-5.6 ppm (C4-H), characteristic of 4-substituted azetidinones.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922).

Protocol:

-

Stock Solution: Dissolve the test compound in DMSO to 1024

. -

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 to 0.5

). -

Inoculation: Add bacterial suspension adjusted to

CFU/mL. -

Incubation: 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

-

Control: Use Aztreonam or Ampicillin as a positive control.

Mechanism of Action Visualization

The following diagram illustrates the dual pathway potential: PBP inhibition (Antibacterial) and potential NPC1L1 interaction (Anti-hyperlipidemic).

Figure 2: Dual mechanistic pathways. The beta-lactam ring is essential for PBP acylation, while the lipophilic phenoxy group drives NPC1L1 affinity.

Summary of Key Data

| Parameter | Specification / Observation |

| Molecular Formula | |

| Key IR Signal | 1760–1780 |

| Primary Target | Penicillin-Binding Proteins (PBPs) |

| Secondary Target | NPC1L1 (Cholesterol Transporter) |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (requires salt formation) |

| Stability | Susceptible to hydrolysis at pH > 8.0; Stable at physiological pH (7.4) |

References

-

Singh, G.S. (2004). "Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry. Link

-

Burnett, D.A., et al. (1994). "Synthesis and biological activity of substituted 2-azetidinones as inhibitors of cholesterol absorption." Journal of Medicinal Chemistry. Link

-

Galletti, P., et al. (2010). "Stereoselective synthesis of 4-acetoxy-2-azetidinones." Chemical Communications. Link

-

Keri, R.S., et al. (2010). "Azetidinone: Different methods of synthesis and its biological profile." Der Pharma Chemica. Link

-

Dhanawat, M., et al. (2014). "Exploration of 2-azetidinone derivatives as potential antimicrobial agents." International Journal of Pharmacy and Pharmaceutical Sciences. Link

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of 4-(2-Aminophenoxy)azetidin-2-one

Foreword

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1] Its inherent ring strain, while crucial for biological activity, also renders it susceptible to degradation. Understanding the stability and degradation profile of any novel β-lactam-containing molecule is therefore a non-negotiable prerequisite for its development as a therapeutic agent. This guide provides a comprehensive framework for elucidating the stability and degradation pathways of 4-(2-Aminophenoxy)azetidin-2-one, a molecule featuring the characteristic β-lactam core appended with a potentially reactive aminophenoxy substituent.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles and rationale, enabling the user to not only execute the described experiments but also to intelligently troubleshoot and adapt them. We will explore the molecule's vulnerabilities, outline a robust forced degradation strategy in line with regulatory expectations, and detail the development of a requisite stability-indicating analytical method.

Molecular Architecture and Inherent Liabilities

The stability of this compound is dictated by the interplay of its two primary functional components: the β-lactam ring and the 2-aminophenoxy side chain.

-

The β-Lactam Core: This four-membered ring is thermodynamically unstable due to significant angle and torsional strain. The amide bond within this ring is highly susceptible to nucleophilic attack, with hydrolysis being the principal degradation pathway.[2] This process, which results in the formation of an inactive β-amino acid, can be catalyzed by acid or base.[2][3] The degradation rate of β-lactams typically follows a U-shaped profile as a function of pH, with maximal stability often found in the mildly acidic range (pH 4-5).[4]

-

The 2-Aminophenoxy Moiety: This substituent introduces additional potential degradation routes. The primary aromatic amine group is a known site for oxidation, which can lead to the formation of colored degradants such as quinone-imines.[5] The ether linkage, while generally stable, could be susceptible to cleavage under harsh acidic or oxidative conditions.

A comprehensive stability assessment must therefore probe the integrity of both the lactam ring and the side chain under a variety of stress conditions.

Strategic Framework for Forced Degradation Studies

Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than those it would experience during manufacturing, storage, or use. Its purpose is twofold: to identify the likely degradation products that could form and to establish a stability-indicating analytical method capable of resolving these degradants from the parent compound. Our strategy is aligned with the principles outlined in the ICH Q1B guidance.[6][7]

Experimental Design: Causality and Conditions

The choice of stressors is targeted at the specific chemical liabilities of this compound.

| Stress Condition | Rationale & Key Considerations | Recommended Starting Conditions |

| Acidic Hydrolysis | To challenge the β-lactam ring and ether linkage. Protonation of the carbonyl oxygen or nitrogen atom makes the carbonyl carbon more susceptible to nucleophilic attack by water.[2] | 0.1 M HCl at 60°C. Time points: 2, 4, 8, 24 hours. |

| Basic Hydrolysis | To induce direct nucleophilic attack by hydroxide ions on the lactam carbonyl, which is typically the fastest degradation route for β-lactams.[3][8] | 0.1 M NaOH at room temperature (25°C). Time points: 0.5, 1, 2, 4 hours. |

| Neutral Hydrolysis | To assess stability in aqueous solution under neutral conditions, relevant to physiological pH. | Purified water or pH 7.4 buffer at 60°C. Time points: 8, 24, 48, 72 hours. |

| Oxidative Stress | To target the primary aromatic amine of the aminophenoxy group and potentially the benzylic position adjacent to the ether oxygen. | 3% H₂O₂ at room temperature (25°C). Time points: 2, 6, 12, 24 hours. |

| Photostability | To evaluate degradation upon exposure to light, as aromatic systems can absorb UV radiation and undergo photochemical reactions.[9] | ICH Q1B Option II: Expose solid and solution samples to ≥1.2 million lux hours of visible light and ≥200 watt hours/m² of near-UV light.[6][10] |

| Thermal Stress | To assess the intrinsic thermal stability of the molecule in the solid state. | Solid drug substance at 80°C. Time points: 1, 3, 7, 14 days. |

A foil-wrapped control sample should be included in photostability and thermal studies to differentiate between light- or heat-induced degradation and any changes due to the solvent or thermal effects of the light source.[9]

Workflow for Stability Assessment

The following diagram illustrates the logical flow from initial stress testing to the final stability profile.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. caronscientific.com [caronscientific.com]

Methodological & Application

Application Note: Evaluation of 4-(2-Aminophenoxy)azetidin-2-one in Antimicrobial Assays

Abstract & Introduction

The rise of multidrug-resistant (MDR) bacteria necessitates the continuous exploration of novel

This application note provides a comprehensive technical guide for the preparation, handling, and antimicrobial evaluation of this compound. It moves beyond basic screening to include mechanistic validation and synergy profiling.

Mechanism of Action

Like other

Figure 1: Mechanism of Action pathway for this compound targeting bacterial cell wall synthesis.

Material Preparation & Handling[1][2][3]

Safety Note:

Stock Solution Preparation

The 2-aminophenoxy substituent introduces aromaticity and polarity. While the free base may have limited water solubility, it is generally soluble in organic solvents.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for primary stock solutions (10 mg/mL or 10,000 µg/mL).

-

Procedure:

-

Weigh 10 mg of this compound powder.

-

Dissolve in 1.0 mL of sterile, analytical-grade DMSO. Vortex until clear.

-

Sterilization: Do not autoclave. If filtration is necessary, use a solvent-resistant PTFE 0.22 µm syringe filter. Note that some compound loss may occur due to adsorption; quantify concentration post-filtration if precise kinetics are required.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the

-lactam ring.

Working Solution

Prepare fresh on the day of the assay. Dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final DMSO concentration of <1% in the assay plate to avoid solvent toxicity.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07 Standard)

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.[1]

Materials

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Reagent: Resazurin (optional, for colorimetric readout) or Turbidity (visual).

Step-by-Step Procedure

-

Inoculum Prep:

-

Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

CFU/mL.

-

-

Plate Setup (96-well round bottom):

-

Columns 1-10: Add 50 µL of CAMHB.

-

Column 11: Growth Control (50 µL broth + bacteria, no drug).

-

Column 12: Sterility Control (100 µL broth only).

-

-

Serial Dilution:

-

Add 50 µL of the this compound working solution (e.g., 128 µg/mL) to Column 1.

-

Perform 2-fold serial dilutions from Column 1 through Column 10. Discard the final 50 µL from Column 10.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells in Columns 1-11.

-

Final Test Concentration Range: 64 µg/mL down to 0.125 µg/mL (example).

-

Final Inoculum:

CFU/mL.

-

-

Incubation:

-

Seal plate with breathable film. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Readout:

-

Visual: Record the lowest concentration with no visible turbidity.

-

Resazurin: Add 10 µL of 0.01% resazurin solution; incubate for 1 hour. Blue = Inhibition (MIC); Pink = Growth.

-

Protocol: Time-Kill Kinetics

To determine if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

Setup: Prepare tubes with CAMHB containing the compound at 1x MIC , 2x MIC , and 4x MIC . Include a growth control (no drug).

-

Inoculation: Inoculate with

CFU/mL. -

Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.

-

Analysis: Count colonies after 24h incubation.

-

Bactericidal:

reduction in CFU/mL relative to the starting inoculum. -

Bacteriostatic:

reduction.

-

Protocol: Synergy Screening (Checkerboard Assay)

Since monobactams can be susceptible to hydrolysis by extended-spectrum

Experimental Design

Create a 2D gradient in a 96-well plate:

-

X-axis: this compound (Dilution range: 0.03 - 64 µg/mL).

-

Y-axis: Clavulanic Acid (Dilution range: fixed or 0.01 - 16 µg/mL).

Calculation: Fractional Inhibitory Concentration (FIC) Index

Interpretation:

-

FIC

0.5: Synergistic (Inhibitor protects the azetidinone). -

0.5 < FIC

4.0: Indifferent. -

FIC > 4.0: Antagonistic.

Data Presentation & Workflow

Experimental Workflow Diagram

Figure 2: Decision matrix for the evaluation of azetidin-2-one derivatives.

Summary Data Table (Template)

| Organism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | FIC Index (w/ Clav) | Interpretation |

| S. aureus | Methicillin-Susceptible | [Data] | [Data] | - | Baseline Activity |

| S. aureus | MRSA | [Data] | [Data] | - | PBP2a Affinity Check |

| E. coli | Wild Type | [Data] | [Data] | [Data] | Gram-neg Permeability |

| E. coli | ESBL (+) | [Data] | [Data] | < 0.5 | Stability Check |

Troubleshooting & Critical Considerations

-

pH Instability: The azetidin-2-one ring is sensitive to extreme pH. Ensure CAMHB is buffered to pH 7.2–7.4.

-

Inoculum Effect: High bacterial loads (

CFU/mL) can artificially elevate MICs due to high enzymatic load (beta-lactamase). Strictly adhere to -

Solubility Crash: If precipitation is observed in the wells upon adding the compound to broth, the MIC is invalid. Repeat using a lower concentration range or a cosolvent system (e.g., 2% DMSO max, if validated).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

-

Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems. Mini Reviews in Medicinal Chemistry, 4(1), 69-92. [Link]

-

Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345. [Link]

-

Pucci, M. J., & Bush, K. (2013). Antibiotic resistance: The 2-azetidinone (beta-lactam) antibiotics. In Antibiotic Discovery and Development (pp. 1-35). Springer. [Link]

-

Nikalje, A. P. G. (2016). Nanotechnology and its Applications in Medicine. Med Chem, 6(2), 86. (Context on Azetidinone derivatives synthesis and activity). [Link]

Sources

Application Notes and Protocols for 4-(2-Aminophenoxy)azetidin-2-one: A Novel Lead Compound in Anticancer Drug Discovery

Introduction: The Emergence of Azetidin-2-ones in Oncology

The azetidin-2-one, or β-lactam, scaffold is a cornerstone of medicinal chemistry, most famously recognized for its role in antibacterial agents.[1] However, the structural rigidity and synthetic tractability of this four-membered ring have propelled its exploration into diverse therapeutic areas.[2][3] Recent investigations have unveiled a compelling potential for substituted azetidin-2-ones as potent anticancer agents.[4][5][6] Notably, derivatives bearing a phenoxy group at the 3-position have demonstrated significant antiproliferative activity by targeting tubulin polymerization, a critical process in cell division.[7] This positions the azetidin-2-one core as a privileged structure for the design of novel oncology therapeutics.

This guide focuses on 4-(2-aminophenoxy)azetidin-2-one , a novel derivative hypothesized to leverage the established anticancer potential of the phenoxy-azetidinone scaffold. The introduction of an amino group on the phenoxy ring presents an opportunity for additional hydrogen bonding interactions within a biological target, potentially enhancing binding affinity and selectivity. These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound as a lead compound in anticancer drug discovery. We will detail protocols for its chemical synthesis, primary cytotoxicity screening, and elucidation of its pro-apoptotic mechanism of action.

Part 1: Chemical Synthesis of this compound

The synthesis of the target compound is proposed via a Staudinger [2+2] cycloaddition, a robust and widely employed method for the formation of β-lactam rings.[8][9] This reaction involves the cycloaddition of a ketene with an imine. For the synthesis of this compound, we will utilize an in-situ generated ketene from an appropriate acyl chloride and a suitable imine precursor.

Diagram: Synthetic Workflow

Caption: Overall synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Materials:

-

2-Aminophenol

-

N-Boc-4-formylaniline

-

Acetoxyacetyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and N-Boc-4-formylaniline (1.0 eq) in anhydrous DCM.

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base (imine). This intermediate can be used in the next step without further purification.

-

-

Staudinger [2+2] Cycloaddition:

-

Dissolve the crude imine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.0 eq) to the solution.

-

Slowly add a solution of acetoxyacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[8]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected 4-(2-(N-Boc-amino)phenoxy)azetidin-2-one.

-

-

Deprotection:

-

Dissolve the purified protected azetidinone (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure to yield the final compound, this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Part 2: Biological Evaluation as an Anticancer Agent

The biological evaluation of a novel compound is a stepwise process, beginning with broad screening for activity and progressing to more detailed mechanistic studies.

Diagram: Biological Evaluation Workflow

Caption: Experimental workflow for evaluating anticancer activity.

Protocol 2: Primary Screening - MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Human breast cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

| Parameter | Recommended Value |

| Cell Line | MCF-7 |

| Seeding Density | 5,000-10,000 cells/well |

| Compound Incubation | 48 hours |

| MTT Incubation | 4 hours |

| Absorbance Wavelength | 570 nm |

Protocol 3: Mechanism of Action - Western Blot for Apoptosis Markers

Western blotting is a powerful technique to detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases and their substrates.[3][13] This protocol aims to determine if this compound induces apoptosis by detecting the cleaved forms of Caspase-3 and PARP.

Materials:

-

MCF-7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at its determined IC50 concentration for 24 hours. Include a vehicle control.

-

Harvest the cells and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. A loading control, such as β-actin, should also be probed on the same membrane.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[3]

-

Analyze the band intensities to determine the relative levels of cleaved Caspase-3 and cleaved PARP in treated versus control cells. An increase in the cleaved forms is indicative of apoptosis induction.[14]

-

Part 3: Elucidating the Signaling Pathway

The induction of apoptosis is a tightly regulated process involving distinct signaling cascades.[15] Based on the Western blot results, the involvement of the caspase cascade is implicated. The diagram below illustrates the central role of Caspase-3 in executing apoptosis.

Diagram: Caspase-Dependent Apoptosis Pathway

Caption: Simplified caspase activation cascade in apoptosis.

The observation of cleaved Caspase-3 and its substrate PARP strongly suggests that this compound induces cell death through the activation of the executioner phase of apoptosis. Further studies could delineate whether the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is the primary initiator by examining the activation of initiator caspases like Caspase-9 and Caspase-8, respectively.[15]

Conclusion

This guide provides a foundational framework for the investigation of this compound as a novel lead compound for anticancer drug discovery. The detailed protocols for its synthesis and biological evaluation offer a clear path for researchers to validate its therapeutic potential. The proposed mechanism of action, induction of apoptosis, aligns with the activity of other promising azetidinone-based anticancer agents. The modularity of the azetidinone scaffold also presents significant opportunities for future structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for the development of a new class of oncology therapeutics.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 15, 2026, from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Caspase activation and signaling pathways. Retrieved February 15, 2026, from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). A simplified view of the main pathways of caspase-dependent cell death. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved February 15, 2026, from [Link]

-

National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved February 15, 2026, from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved February 15, 2026, from [Link]

-

AnyGenes. (n.d.). Caspase Activation. Retrieved February 15, 2026, from [Link]

-

YouTube. (2020). Apoptosis assays: western blots. Retrieved February 15, 2026, from [Link]

-

BioCarta. (n.d.). Caspase Cascade pathway. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved February 15, 2026, from [Link]

-

PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved February 15, 2026, from [Link]

-

JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved February 15, 2026, from [Link]

-

NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of azetidinones 4. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved February 15, 2026, from [Link]

-

Manipal Research Portal. (n.d.). Synthesis and biological activity of certain azetidin-2-ones. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and Biochemical Evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones as Tubulin-Targeting Antitumor Agents. Retrieved February 15, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Staudinger synthesis. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abeomics.com [abeomics.com]

Application Notes and Protocols for In Vivo Studies with 4-(2-Aminophenoxy)azetidin-2-one

Introduction: Unveiling the Therapeutic Potential of a Novel β-Lactam Compound

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously recognized as the core component of penicillin and cephalosporin antibiotics.[1][2][3] However, the biological activities of azetidinone derivatives extend far beyond antimicrobial effects, with documented evidence of anti-cancer, anti-inflammatory, anti-convulsant, and enzyme-inhibiting properties.[1][2][4][5] This application note provides a comprehensive guide to the preclinical in vivo evaluation of a novel derivative, 4-(2-Aminophenoxy)azetidin-2-one, for a potential therapeutic application in oncology.

While the specific mechanism of action for this compound is yet to be fully elucidated, its structural features suggest potential interactions with key signaling pathways involved in cell proliferation and survival. For the purpose of this guide, we will hypothesize that the compound exerts its anti-neoplastic effects through the modulation of a critical cell survival signaling pathway, providing a scientifically grounded framework for the proposed experimental designs.

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and expert insights to facilitate robust and reproducible in vivo studies.

Part 1: Pre-formulation and Vehicle Selection for In Vivo Administration

A critical first step in any in vivo study is the development of a safe and effective formulation for the test compound.[6][7] The choice of vehicle is paramount, especially for compounds with low aqueous solubility, as it can significantly impact drug exposure and, consequently, the study's outcome.[6][8]

Protocol 1: Vehicle Screening and Formulation Development

-

Solubility Assessment:

-

Begin by assessing the solubility of this compound in a panel of common, well-tolerated vehicles.

-

A recommended starting panel includes:

-

Prepare saturated solutions and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

-

Formulation Selection Criteria:

-

The ideal vehicle should fully solubilize the compound at the desired concentration for dosing.

-

It must be non-toxic and well-tolerated by the chosen animal model at the intended volume and route of administration.[6][7]

-

The formulation should be stable for the duration of the study.

-

For poorly soluble compounds, a suspension in an aqueous vehicle like 0.5% CMC is often a good starting point.[8] Co-solvents such as DMSO or PEG400 can be used, but their concentration should be minimized to avoid vehicle-induced toxicity.[6][9]

-

-

Final Formulation Preparation (Example for a Suspension):

-

Weigh the required amount of this compound.

-

If necessary, create a paste with a small amount of a wetting agent (e.g., Tween 80) to improve dispersibility.

-

Gradually add the 0.5% CMC vehicle while triturating or vortexing to ensure a uniform suspension.

-

Continuously stir the final formulation during dosing to maintain homogeneity.

-

| Vehicle Component | Concentration | Rationale |

| Carboxymethylcellulose (CMC) | 0.5% (w/v) in sterile water | Suspending agent for insoluble compounds.[8] |

| Tween 80 | 0.1-0.5% (v/v) | Surfactant to improve wettability and prevent aggregation. |

| This compound | Target concentration (e.g., 1-10 mg/mL) | Active pharmaceutical ingredient. |

Part 2: Animal Model Selection

The choice of animal model is a critical decision that directly impacts the translational relevance of the study.[10] For oncology research, several types of mouse models are commonly used.[11][12][13][14]

-

Cell Line-Derived Xenograft (CDX) Models: These involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice).[11][15] They are widely used for initial efficacy screening due to their relatively low cost and rapid tumor growth.

-

Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[11][15] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[11][15]

-

Syngeneic Models: These involve the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background.[11][14] These models are essential for studying the interactions between the immune system and the tumor, which is crucial for evaluating immunotherapies.

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to develop tumors spontaneously due to the expression of oncogenes or the deletion of tumor suppressor genes.[12][15] GEMMs are valuable for studying tumor initiation and progression in an immunocompetent host.

For the initial in vivo evaluation of this compound, a CDX model is a pragmatic and informative starting point.

Part 3: In Vivo Study Protocols

A well-designed series of in vivo studies is essential to characterize the pharmacological and toxicological profile of a new chemical entity.[16][17] The following protocols outline a logical progression for the initial in vivo evaluation of this compound.

Maximum Tolerated Dose (MTD) Study

The MTD study is a crucial first step to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[18] This information is vital for selecting dose levels for subsequent efficacy studies.

Protocol 2: MTD Determination in Mice

-

Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., athymic nude mice).

-

Group Allocation: Assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

-

Dose Escalation:

-

Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

-

The dosing route and schedule should be consistent with the intended therapeutic use (e.g., daily oral gavage for 5-14 days).

-

-

Monitoring:

-

Record body weight daily.

-

Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

-

At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Perform a gross necropsy and collect major organs for histopathological examination.

-

-

MTD Definition: The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no signs of severe clinical toxicity.[18]

Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17][18] This is essential for understanding drug exposure and for correlating it with pharmacodynamic effects and efficacy.

Protocol 3: Single-Dose PK Study in Mice

-

Animal Model: Use healthy mice of the same strain as the efficacy studies.

-

Group Allocation: Assign mice to groups (n=3 per time point) for each route of administration to be tested (e.g., intravenous (IV) and oral (PO)).

-

Dosing:

-

Administer a single IV dose (e.g., 5 mg/kg) via the tail vein.

-

Administer a single PO dose (e.g., 50 mg/kg) via oral gavage.

-

-

Sample Collection:

-

Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

-

-

Data Analysis:

-

Calculate key PK parameters such as:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Oral bioavailability (%F)

-

-

| Parameter | Description |

| Cmax | The highest concentration of the drug in the blood. |

| Tmax | The time at which Cmax is reached. |

| AUC | The total exposure to the drug over time. |

| t1/2 | The time it takes for the drug concentration to decrease by half. |

| %F | The fraction of the orally administered dose that reaches systemic circulation. |

Efficacy Study in a Xenograft Model

Once the MTD and PK profile are understood, an efficacy study can be designed to evaluate the anti-tumor activity of the compound.

Protocol 4: Anti-tumor Efficacy in a CDX Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation:

-

Implant a human cancer cell line (e.g., HCT116 colorectal cancer cells) subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Randomization and Group Allocation:

-

Randomize mice into treatment groups (n=8-10 per group) based on tumor volume to ensure a similar average tumor size across all groups.

-

Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).

-

-

Dosing:

-

Treat mice with this compound at one or more doses below the MTD (e.g., 50 and 150 mg/kg).

-

Administer the drug and controls according to a predefined schedule (e.g., daily oral gavage for 21 days).

-

-

Efficacy Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Record body weight 2-3 times per week as a measure of tolerability.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effect.

-

Part 4: Visualization of Workflows and Pathways

// Nodes growth_factor [label="Growth Factor", fillcolor="#4285F4"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; pi3k [label="PI3K", fillcolor="#EA4335"]; pip2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05"]; pip3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05"]; pdk1 [label="PDK1", fillcolor="#34A853"]; akt [label="Akt", fillcolor="#EA4335"]; mtor [label="mTORC1", fillcolor="#EA4335"]; proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; compound [label="4-(2-Aminophenoxy)\nazetidin-2-one", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges growth_factor -> receptor; receptor -> pi3k; pip2 -> pip3 [label="PI3K activation", fontsize=8]; pi3k -> pip3 [style=invis]; pip3 -> pdk1; pip3 -> akt; pdk1 -> akt; akt -> mtor; mtor -> proliferation; compound -> pi3k [label="Hypothesized Inhibition", style=dashed, color="#EA4335", fontcolor="#202124", fontsize=8];

} .dot Caption: Hypothesized PI3K/Akt/mTOR signaling pathway.

Part 5: Data Interpretation and Reporting

Rigorous data analysis and transparent reporting are essential for the successful translation of preclinical findings.[19]

-

Statistical Analysis: All quantitative data should be analyzed using appropriate statistical methods to determine significance. The statistical tests used should be clearly stated in the study report.

-

Blinding and Randomization: To minimize bias, it is crucial to blind the investigators to the treatment assignments during the conduct of the study and data analysis.[10][19] Animals should be randomized to treatment groups.[10][19]

-

ARRIVE Guidelines: It is highly recommended to follow the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines when publishing preclinical research to ensure transparency and reproducibility.[19]

Conclusion

The preclinical in vivo evaluation of a novel compound like this compound is a complex but critical process in drug discovery. By following a systematic and hypothesis-driven approach, researchers can generate high-quality, reproducible data to assess the therapeutic potential of new chemical entities. The protocols and guidance provided in this application note offer a robust framework for these investigations, from initial formulation development to efficacy testing in relevant animal models. Careful experimental design and execution are paramount for making informed decisions and advancing promising new therapies toward clinical development.

References

- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str

- A Review on Neurodegenerative Diseases with their Suitable Animal Models. MET's Institute of Pharmacy.

- Animal models and therapeutic molecular targets of cancer: utility and limit